Cas no 2034486-31-0 (2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide)
![2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide structure](https://ja.kuujia.com/scimg/cas/2034486-31-0x500.png)
2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide 化学的及び物理的性質
名前と識別子
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- 2-(4-fluorophenyl)sulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
- 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- 2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide
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- インチ: 1S/C15H12FN3OS/c16-11-1-3-14(4-2-11)21-10-15(20)18-12-6-8-19-13(9-12)5-7-17-19/h1-9H,10H2,(H,18,20)
- InChIKey: WMINJIKGRGGANX-UHFFFAOYSA-N
- ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1[H])F)C([H])([H])C(N([H])C1C([H])=C([H])N2C(=C([H])C([H])=N2)C=1[H])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 363
- トポロジー分子極性表面積: 71.7
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-0746-3mg |
2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034486-31-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6512-0746-5μmol |
2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034486-31-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6512-0746-5mg |
2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034486-31-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6512-0746-25mg |
2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034486-31-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6512-0746-40mg |
2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034486-31-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6512-0746-10mg |
2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034486-31-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6512-0746-1mg |
2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034486-31-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6512-0746-2mg |
2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034486-31-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6512-0746-75mg |
2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034486-31-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6512-0746-10μmol |
2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034486-31-0 | 10μmol |
$69.0 | 2023-09-08 |
2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide 関連文献
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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6. Back matter
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 2034486-31-0 and Product Name: 2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide
The compound with the CAS number 2034486-31-0 and the product name 2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates key functional groups that contribute to its unique chemical properties and biological interactions.
The central scaffold of the compound is a fused pyrazolo[1,5-a]pyridine ring system, which is a privileged structure in medicinal chemistry known for its ability to modulate various biological pathways. The presence of a 4-fluorophenylsulfanyl moiety at the N-position of the acetamide group introduces both electronic and steric effects that can influence the compound's binding affinity and selectivity. This design element is particularly relevant in the development of drugs targeting enzymes and receptors with high specificity.
Recent studies have highlighted the importance of fluorinated aromatic sulfonamides in drug discovery. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and binding interactions by increasing lipophilicity while maintaining polarizability. This feature is crucial for optimizing pharmacokinetic profiles, ensuring better bioavailability and reduced degradation in vivo. The pyrazolo[1,5-a]pyridine core has been extensively studied for its role in inhibiting kinases and other enzymes involved in cancer progression. Its ability to engage with ATP-binding pockets makes it an attractive scaffold for developing targeted therapies.
In the context of contemporary pharmaceutical research, this compound has been explored for its potential in treating neurological disorders. The combination of a pyrazolo[1,5-a]pyridine core with a sulfonamide group has shown promise in modulating neurotransmitter systems. Preliminary investigations suggest that this derivative may interact with sigma-1 receptors, which are implicated in neuroprotection and cognitive function. The 4-fluorophenylsulfanyl group further enhances these interactions by providing optimal steric hindrance and electronic modulation.
The synthesis of this compound involves multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. The use of palladium-catalyzed cross-coupling reactions has enabled the efficient construction of the pyrazolo[1,5-a]pyridine core, while protecting group strategies have been utilized to prevent unwanted side reactions.
From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding mode of this compound with target proteins. These studies have revealed that the acetamide moiety interacts favorably with hydrophobic pockets, while the 4-fluorophenylsulfanyl group forms critical hydrogen bonds with polar residues. This dual interaction pattern enhances binding affinity and selectivity, making it an ideal candidate for further development.
The pharmacological profile of this compound has been evaluated through in vitro assays targeting various enzymes and receptors. Initial results indicate that it exhibits inhibitory activity against several kinases, including those overexpressed in cancer cells. Additionally, it demonstrates moderate binding affinity to sigma-1 receptors, suggesting potential therapeutic benefits in neurodegenerative diseases. These findings align with recent research trends that emphasize multitarget engagement as a strategy for developing effective therapeutics.
Future directions in the study of this compound include optimizing its chemical structure for improved pharmacokinetic properties and exploring its efficacy in preclinical models. Combination studies are also being planned to assess whether synergistic effects can be achieved when used alongside other therapeutic agents. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the process by predicting novel analogs with enhanced biological activity.
The development of novel heterocyclic compounds like 2-[(4-fluorophenyl)sulfanyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide underscores the ongoing innovation in pharmaceutical chemistry. By leveraging structural diversity and computational tools, researchers are able to design molecules with tailored biological properties that address unmet medical needs. The findings from studies on this compound contribute to a broader understanding of how structural modifications can enhance drug efficacy and selectivity.
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